molecular formula C10H8Cl3N5 B1530565 6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-37-6

6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1530565
M. Wt: 304.6 g/mol
InChI Key: BIHFBSZITBYJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the formula C₁₀H₈Cl₃N₅ . It is classified as an irritant .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains two chlorine atoms and a chloromethyl group attached to the triazine ring .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including compounds similar to "6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine," have been extensively studied for their wide spectrum of biological activities. These activities encompass antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activities, making it an area of interest for researchers in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Environmental Impact and Toxicity

Studies on trichloroethylene and related chlorinated compounds have shown their environmental persistence and potential for causing cancer in experimental animals. Epidemiological evidence suggests an association between exposure to such compounds and increased incidence of kidney cancer, liver cancer, and non-Hodgkin's lymphoma among occupational cohorts. This highlights the importance of understanding the environmental and health impacts of chlorinated solvents, including those related to triazine derivatives (Wartenberg, Reyner, & Scott, 2000).

Chlorophenols and Municipal Solid Waste Incineration

Chlorophenols, which can be structurally related to the compound of interest, have been identified as major precursors of dioxins in chemical and thermal processes, including municipal solid waste incineration. Studies have explored the formation, concentration values, and the correlation between chlorophenols and dioxins, providing insights into the environmental behavior of these compounds and their impact on air pollution control devices. This information is crucial for the development of strategies to minimize dioxin formation in incineration processes (Peng et al., 2016).

Safety And Hazards

6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is classified as an irritant, which means it can cause irritation to the skin, eyes, or respiratory system .

properties

IUPAC Name

6-(chloromethyl)-2-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N5/c11-4-8-16-9(14)18-10(17-8)15-7-2-1-5(12)3-6(7)13/h1-3H,4H2,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHFBSZITBYJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

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